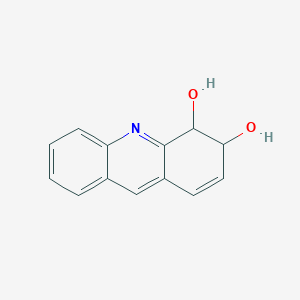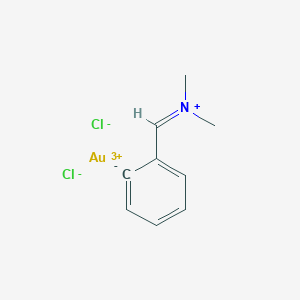
2-((Dimethylamino)methyl)phenylgold(III) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Dimethylamino)methyl)phenylgold(III) dichloride is a gold-based compound that has garnered significant interest in the field of medicinal chemistry due to its potential antitumor properties. This compound is known for its structural similarity to cisplatin, a well-known chemotherapy drug, but exhibits a different mode of action .
Méthodes De Préparation
The synthesis of 2-((Dimethylamino)methyl)phenylgold(III) dichloride typically involves the reaction of gold(III) chloride with 2-((dimethylamino)methyl)phenyl ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction while maintaining the purity and stability of the compound .
Analyse Des Réactions Chimiques
2-((Dimethylamino)methyl)phenylgold(III) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gold.
Reduction: Reduction reactions can convert the gold(III) center to gold(I) or gold(0), depending on the reagents and conditions used.
Substitution: The chloride ligands in the compound can be substituted with other ligands, such as acetate or malonate, to form new complexes.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various ligands. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor for the synthesis of other gold-based complexes.
Biology: It has shown selective cytotoxicity against certain cancer cell lines, making it a promising candidate for anticancer research.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-((Dimethylamino)methyl)phenylgold(III) dichloride involves its interaction with cellular components, leading to cytotoxic effects. Unlike cisplatin, this compound does not cause interstrand DNA cross-links. Instead, it induces minor changes in cell cycle distribution and affects plasmid mobility at higher concentrations . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with cellular proteins and enzymes, disrupting their normal functions .
Comparaison Avec Des Composés Similaires
2-((Dimethylamino)methyl)phenylgold(III) dichloride is unique due to its gold(III) center and its specific ligand structure. Similar compounds include:
Cisplatin: A platinum-based chemotherapy drug with a different mode of action.
Gold(III) acetate complexes: These compounds share the gold(III) center but have different ligands.
Gold(III) malonate complexes: Similar to the acetate complexes, these have different ligands but the same gold(III) center.
The uniqueness of this compound lies in its selective cytotoxicity and its distinct mechanism of action compared to other gold-based and platinum-based compounds .
Propriétés
Numéro CAS |
91946-52-0 |
|---|---|
Formule moléculaire |
C9H11AuCl2N+ |
Poids moléculaire |
401.06 g/mol |
Nom IUPAC |
dimethyl(phenylmethylidene)azanium;gold(3+);dichloride |
InChI |
InChI=1S/C9H11N.Au.2ClH/c1-10(2)8-9-6-4-3-5-7-9;;;/h3-6,8H,1-2H3;;2*1H/q;+3;;/p-2 |
Clé InChI |
RZECFXADLSYCPO-UHFFFAOYSA-L |
SMILES canonique |
C[N+](=CC1=CC=CC=[C-]1)C.[Cl-].[Cl-].[Au+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



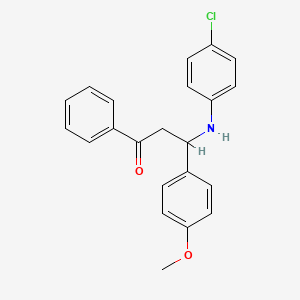
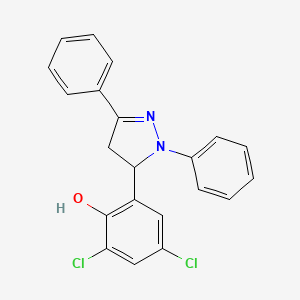
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
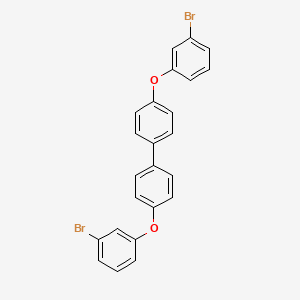
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
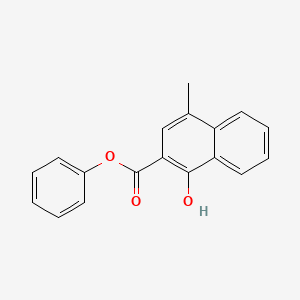
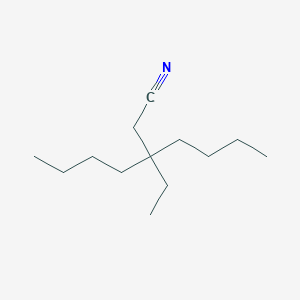
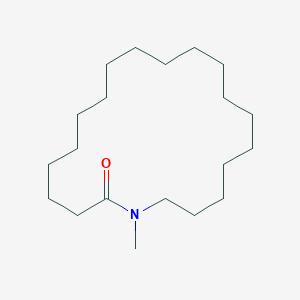
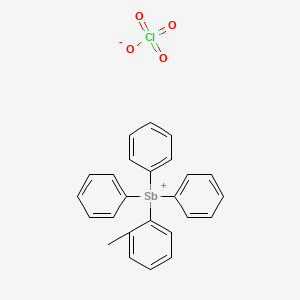
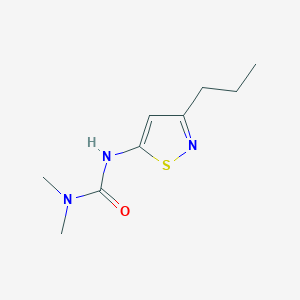
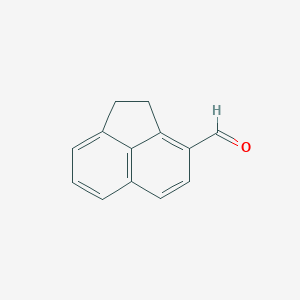
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
